molecular formula C10H18Cl2Si B136930 Dicyclopentyldichlorosilane CAS No. 139147-73-2

Dicyclopentyldichlorosilane

Cat. No. B136930
M. Wt: 237.24 g/mol
InChI Key: DRMVGLWQJKLGKR-UHFFFAOYSA-N
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Patent
US05403947

Procedure details

Cyclopentene in an amount of 136 g (2.00 moles) was made to react with dichlorosilane under various conditions set forth in Table 1, and then the solvent was distilled away. Thus, in analogy with Example 1, dicyclopentyldichlorosilane having a boiling point of 104° C./5 mmHg was obtained in various yields. The yield attained under each reaction condition is shown in Table 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:5][CH2:4][CH2:3][CH:2]=1.[Cl:6][SiH2:7][Cl:8]>>[CH:1]1([Si:7]([CH:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)([Cl:8])[Cl:6])[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[SiH2]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)[Si](Cl)(Cl)C1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.